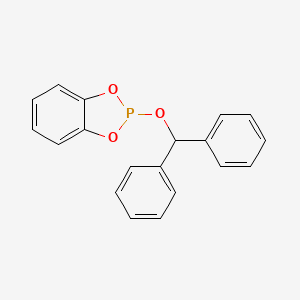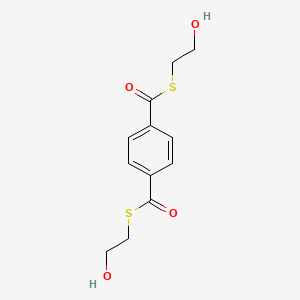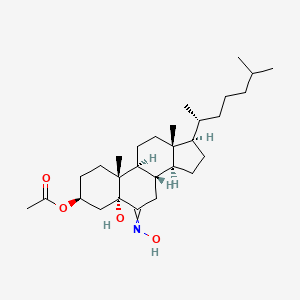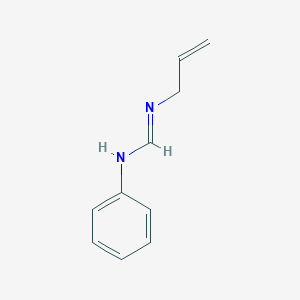
3,7-Dithia-2,8-disilanonane, 2,2,8,8-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dithia-2,8-disilanonane, 2,2,8,8-tetramethyl- is a chemical compound with the molecular formula C9H24O2Si2. It is known for its unique structure, which includes two silicon atoms and two oxygen atoms, making it a member of the organosilicon compounds. This compound is often used in research and industrial applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dithia-2,8-disilanonane, 2,2,8,8-tetramethyl- typically involves the reaction of silanes with alcohols or other oxygen-containing compounds. One common method is the reaction of trimethylsilyl chloride with glycerol, followed by purification to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process often includes steps such as distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
3,7-Dithia-2,8-disilanonane, 2,2,8,8-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert it into simpler silanes.
Substitution: It can undergo substitution reactions where the silicon atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds .
Scientific Research Applications
3,7-Dithia-2,8-disilanonane, 2,2,8,8-tetramethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: Its unique structure makes it useful in studying silicon-based life forms and biochemical processes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism by which 3,7-Dithia-2,8-disilanonane, 2,2,8,8-tetramethyl- exerts its effects involves interactions with various molecular targets. The silicon atoms in the compound can form strong bonds with oxygen, nitrogen, and other elements, leading to the formation of stable complexes. These interactions are crucial in its applications in catalysis and material science .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Propanediol, bis(trimethylsilyl) ether
- 2,2,8,8-Tetramethyl-3,7-dioxa-2,8-disilanonane
- 2,2,8,8-Tetramethyl-5-[(trimethylsilyl)oxy]-3,7-dioxa-2,8-disilanonane
Uniqueness
What sets 3,7-Dithia-2,8-disilanonane, 2,2,8,8-tetramethyl- apart from similar compounds is its specific arrangement of silicon and oxygen atoms, which imparts unique chemical and physical properties. This makes it particularly valuable in specialized applications where other compounds may not perform as effectively .
Properties
CAS No. |
63882-88-2 |
|---|---|
Molecular Formula |
C9H24S2Si2 |
Molecular Weight |
252.6 g/mol |
IUPAC Name |
trimethyl(3-trimethylsilylsulfanylpropylsulfanyl)silane |
InChI |
InChI=1S/C9H24S2Si2/c1-12(2,3)10-8-7-9-11-13(4,5)6/h7-9H2,1-6H3 |
InChI Key |
CIFWBHIAJNNWOH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)SCCCS[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5R,6R)-6-amino-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14493280.png)
![Benzo[f]quinolin-5-ol](/img/structure/B14493281.png)


![1-[Chloro(dimethyl)germyl]-N,N-dimethylmethanamine](/img/structure/B14493310.png)
![4,9-Dimethylidenespiro[2.7]decane](/img/structure/B14493318.png)
![2-Chloro-N-methyl-N-[3-(4-nitrophenoxy)phenyl]acetamide](/img/structure/B14493321.png)

![Decyl[(4-hydroxyphenyl)methyl]sulfanium bromide](/img/structure/B14493329.png)
![Bicyclo[3.3.1]nonane-9-carbonyl chloride](/img/structure/B14493334.png)
![3-(Benzyloxy)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14493337.png)


![4-[2-(Morpholin-4-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14493354.png)
